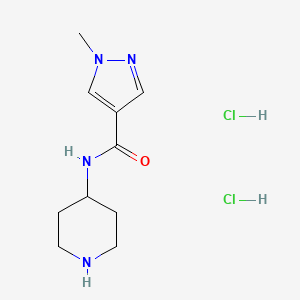

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride

Description

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride (molecular formula: C₁₁H₁₆Cl₂N₃O; molecular weight: 281.19) is a pyrazole-4-carboxamide derivative with a piperidin-4-yl substituent and a dihydrochloride salt form . This compound is structurally characterized by a 1-methylpyrazole core linked to a piperidine ring via a carboxamide group. The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety’s prevalence in neuroactive compounds .

Properties

IUPAC Name |

1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,13,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFLLEGSFWYJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride typically involves multiple steps One common synthetic route starts with the reaction of piperidine with ethyl acetoacetate to form an intermediate compound This intermediate is then reacted with hydrazine to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions may involve the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution reactions may require various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

Oxidation reactions can produce various oxidized derivatives of the compound.

Reduction reactions can yield reduced forms of the compound.

Substitution reactions can result in a range of substituted derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Medicine: The compound could be explored for its therapeutic potential, possibly as a drug candidate for various diseases.

Industry: It may find use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole and piperidine derivatives, emphasizing pharmacological, physicochemical, and functional differences.

Table 1: Key Comparisons with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological/Functional Notes |

|---|---|---|---|---|

| 1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride (Target) | C₁₁H₁₆Cl₂N₃O | 281.19 | Pyrazole-4-carboxamide, piperidin-4-yl, 2 HCl | Enhanced solubility; potential CNS activity |

| 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₁₁H₉F₄N₃O | 287.20 | 3-CF₃, 5-fluoropyridine substituent | High synthetic yield (82.4%); fluorinated |

| Fluxapyroxad* | C₁₈H₁₂F₅N₃O | 393.30 | 3-CF₃, biphenyl substituent | Agricultural fungicide; targets fungal enzymes |

| Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride | C₁₁H₁₈ClN₃O₂ | 259.73 | Ester group (COOEt) instead of carboxamide | Prodrug potential; lower molecular weight |

| 1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride | C₁₁H₂₂Cl₂N₂O | 271.23 | Tetrahydro-2H-pyran substituent; amine linkage | Discontinued; dihydrochloride enhances solubility |

| Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) | C₉H₁₆ClN₃ | 201.70 | Pyrazole at position 3 of piperidine; no carboxamide | Positional isomer; distinct receptor interactions |

Detailed Analysis:

Substituent Effects on Bioactivity Fluorinated Derivatives (): Compounds like 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and fluxapyroxad incorporate fluorine atoms or trifluoromethyl groups, which improve metabolic stability and lipophilicity. These features are critical for agrochemicals (e.g., fluxapyroxad’s fungicidal action) but may limit blood-brain barrier penetration compared to the target compound’s piperidine group . Piperidine vs. In contrast, 1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride () uses a pyran substituent, which may alter receptor selectivity or pharmacokinetics .

Salt Forms and Solubility The dihydrochloride form of the target compound offers superior water solubility compared to mono-hydrochloride salts (e.g., Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride in ). This property is advantageous for oral or injectable formulations .

Functional Group Variations

- Carboxamide vs. Ester: The target compound’s carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the ester group in Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride () may serve as a prodrug, metabolizing to a carboxylic acid in vivo .

- Positional Isomerism: Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1) () places the pyrazole at position 3 instead of 4, likely shifting binding affinity or selectivity in biological systems .

Synthetic and Purity Considerations

- High-yield synthesis (82.4%) of 1-Methyl-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide () suggests scalable routes for fluorinated analogs. The target compound’s dihydrochloride form may require precise stoichiometry for salt formation .

- Purity levels ≥98% (e.g., ) highlight the pharmaceutical-grade standards achievable for such compounds .

Biological Activity

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazoles known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 278.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an antagonist at cannabinoid receptors, particularly CB1 receptors, which are involved in numerous physiological processes including appetite regulation and pain sensation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's effectiveness was notably enhanced when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown promising results against a range of pathogens. For instance, studies indicate that certain pyrazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Studies

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s reactivity is governed by its pyrazole and piperidine moieties:

Spectroscopic Characterization

Key data for structural confirmation:

a. NMR Spectroscopy

-

¹H NMR :

-

¹³C NMR :

b. Mass Spectrometry

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a multi-step process starting with cyclocondensation reactions of substituted pyrazole precursors with piperidine derivatives. For example, ethyl acetoacetate and phenylhydrazine can form the pyrazole core, followed by coupling with 4-aminopiperidine under alkaline conditions. The dihydrochloride salt is obtained via HCl treatment . Intermediates should be characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline intermediates) to confirm regiochemistry and purity .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should employ accelerated degradation tests under varying pH (2–10) and temperatures (4–60°C). Use HPLC-UV or LC-MS to monitor degradation products. For example, basic conditions (pH >8) may hydrolyze the carboxamide group, while acidic conditions (pH <3) could protonate the piperidine nitrogen, altering solubility. Thermal gravimetric analysis (TGA) can assess decomposition temperatures .

Q. What spectroscopic techniques are optimal for confirming the structure of the dihydrochloride salt?

- Methodological Answer : Use H NMR to verify the absence of free amine protons (indicating salt formation) and FT-IR to confirm N–H stretching (2500–3000 cm) for the protonated piperidine. X-ray diffraction is definitive for crystal structure validation, while elemental analysis ensures correct Cl stoichiometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen against kinase targets (e.g., CDK2) using fluorescence polarization assays or enzymatic inhibition assays (e.g., ATP competition). For antifungal activity, use microbroth dilution assays (CLSI M27/M38 guidelines) against Candida or Aspergillus strains, referencing similar pyrazole carboxamides like Fluxapyroxad .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to specific kinase targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CDK2 (PDB: 1H1Q) to identify key interactions (e.g., hydrogen bonds with Glu81 or Leu83). Free energy perturbation (FEP) calculations can predict substituent effects on binding. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Q. What strategies resolve contradictory data on solubility and bioavailability in preclinical models?

- Methodological Answer : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Compare experimental solubility with predicted values (e.g., Hansen solubility parameters). For bioavailability, conduct parallel artificial membrane permeability assays (PAMPA) and correlate with in vivo pharmacokinetic studies in rodents, adjusting salt forms (e.g., hydrochloride vs. mesylate) .

Q. How do structural modifications (e.g., fluorination) impact antifungal efficacy and resistance profiles?

- Methodological Answer : Synthesize analogs with fluorinated biphenyl moieties (e.g., 3',4',5'-trifluoro substitution) and test against wild-type and SDH (succinate dehydrogenase)-mutant fungal strains. Use time-kill assays and resistance frequency studies (e.g., 10 CFU/mL exposure). Compare with Fluxapyroxad’s SAR data to identify critical substitutions .

Q. What analytical methods detect and quantify degradation products under stressed conditions?

- Methodological Answer : Employ forced degradation (ICH Q1A guidelines) with UPLC-QTOF-MS for high-resolution identification. Quantify major degradants using validated HPLC-DAD methods with reference standards. Stability-indicating methods must resolve degradants from the parent compound (>2.0 resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.